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Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of

Nitromide (3,5-Dinitrobenzamide), an anti-parasitic and antibacterial agent. The synthesis is a

multi-step process commencing with the nitration of benzoic acid to form 3,5-dinitrobenzoic

acid, followed by conversion to the more reactive 3,5-dinitrobenzoyl chloride intermediate. The

final step involves the amidation of this acyl chloride to yield the target compound, 3,5-

Dinitrobenzamide. This guide offers comprehensive experimental procedures, quantitative

data, and safety precautions for each stage of the synthesis.

Introduction
Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound of significant interest in

medicinal and veterinary chemistry due to its established anti-parasitic and antibacterial

properties. Its synthesis is a fundamental process for researchers engaged in drug discovery

and development, requiring precise control over reaction conditions to ensure optimal yield and

purity. The protocols outlined herein are based on established organic chemistry principles and

provide a reliable pathway for the laboratory-scale production of 3,5-Dinitrobenzamide.
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The synthesis of 3,5-Dinitrobenzamide is typically achieved in three main stages, starting from

readily available benzoic acid. The workflow involves the introduction of two nitro groups onto

the benzene ring, followed by the conversion of the carboxylic acid functionality into an amide.

Benzoic Acid 3,5-Dinitrobenzoic Acid

 Nitration 
 (H₂SO₄, fuming HNO₃) 3,5-Dinitrobenzoyl Chloride

 Chlorination 
 (SOCl₂) 3,5-Dinitrobenzamide (Nitromide)

 Amidation 
 (conc. NH₄OH) 

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 3,5-Dinitrobenzamide.

Experimental Protocols
Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid
This stage involves the double nitration of benzoic acid using a mixture of concentrated sulfuric

acid and fuming nitric acid.

Materials and Reagents:

Benzoic acid

Concentrated sulfuric acid (98%)

Fuming nitric acid

50% Ethanol

Ice

Distilled water

Procedure:

In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated

sulfuric acid in a 2-L round-bottomed flask.
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While cooling the flask in cold water, slowly add 100 mL of fuming nitric acid in small

portions, maintaining the temperature between 70°C and 90°C.

After the addition is complete, cover the flask and let it stand for at least one hour.

Heat the mixture on a steam bath for 4 hours.

Allow the mixture to cool to room temperature, then add an additional 75 mL of fuming nitric

acid.

Heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-

145°C for 3 hours.

Once cooled, pour the reaction mixture into a beaker containing 800 g of crushed ice and

800 mL of water.

Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by

suction filtration.

Wash the solid with cold water until the washings are free of sulfates.

Recrystallize the crude product from 275 mL of hot 50% ethanol to obtain purified 3,5-

dinitrobenzoic acid.

Stage 2: Synthesis of 3,5-Dinitrobenzoyl Chloride
The synthesized 3,5-dinitrobenzoic acid is converted to its more reactive acyl chloride

derivative using thionyl chloride.

Materials and Reagents:

3,5-Dinitrobenzoic acid

Thionyl chloride (SOCl₂)

Dry toluene

Procedure:
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Place 0.01 mol of 3,5-dinitrobenzoic acid in a round-bottomed flask equipped with a reflux

condenser and a gas trap.

Add 40 mL of dry toluene to the flask.

In a fume hood, carefully add 1.6 mL (0.02 mol) of thionyl chloride to the mixture.

Heat the mixture at reflux for 2-8 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary

evaporator to obtain crude 3,5-dinitrobenzoyl chloride. This intermediate is often used

directly in the next step without further purification.

Stage 3: Synthesis of 3,5-Dinitrobenzamide (Nitromide)
The final stage involves the amidation of 3,5-dinitrobenzoyl chloride with concentrated aqueous

ammonia. The reaction of acyl chlorides with ammonia is vigorous and should be performed

with caution.[1][2]

Materials and Reagents:

3,5-Dinitrobenzoyl chloride

Concentrated aqueous ammonia (ammonium hydroxide)

Ice-cold water

Procedure:

Carefully add the crude 3,5-dinitrobenzoyl chloride to a flask containing an excess of

concentrated aqueous ammonia, which is cooled in an ice bath.

A vigorous reaction will occur, leading to the formation of a precipitate.

Stir the mixture until the reaction is complete.
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Collect the solid product by suction filtration.

Wash the precipitate thoroughly with ice-cold water to remove any unreacted ammonia and

ammonium chloride.

Recrystallize the crude 3,5-Dinitrobenzamide from a suitable solvent (e.g., ethanol or

aqueous ethanol) to obtain the purified product.

Dry the purified crystals in a desiccator.

Quantitative Data Summary
Compound

Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

Typical Yield
(%)

3,5-

Dinitrobenzoic

Acid

C₇H₄N₂O₆ 212.12 205-207 54-58

3,5-

Dinitrobenzoyl

Chloride

C₇H₃ClN₂O₅ 230.56 68-70 ~95

3,5-

Dinitrobenzamid

e

C₇H₅N₃O₅ 211.13 182-184
Not specified in

literature

Characterization of 3,5-Dinitrobenzamide
Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dinitrobenzamide is expected to show

characteristic absorption bands for the following functional groups:

N-H stretching: (amide) ~3400-3200 cm⁻¹

C=O stretching: (amide) ~1680-1640 cm⁻¹

N-O stretching: (nitro group) ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

C-N stretching: ~1400-1200 cm⁻¹
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 3,5-

Dinitrobenzamide in a suitable deuterated solvent (e.g., DMSO-d₆) would typically exhibit the

following signals:

A singlet for the two equivalent aromatic protons in the meta positions.

A broad singlet for the two amide protons (-NH₂).

A triplet for the aromatic proton in the para position.

Safety Precautions
All procedures should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-

resistant gloves, must be worn at all times.

Concentrated acids (sulfuric and nitric) and thionyl chloride are highly corrosive and toxic.

Handle with extreme care.

The reaction of acyl chlorides with ammonia is highly exothermic and can be violent. Perform

this step with appropriate cooling and at a small scale initially.

Dispose of all chemical waste according to institutional and local regulations.
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Product Characterization
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Caption: Relationship between synthesis and characterization of 3,5-Dinitrobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1662146#methods-for-synthesizing-
nitromide-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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